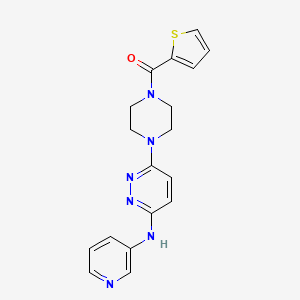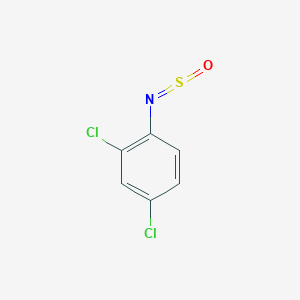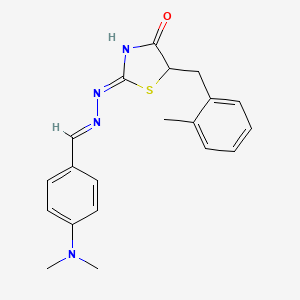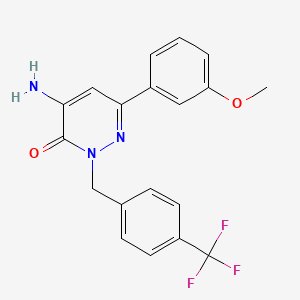![molecular formula C23H23NO3 B2826972 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-methoxybenzamide CAS No. 1396716-22-5](/img/structure/B2826972.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings . It also contains a methoxy group (-OCH3) and an amide group (-CONH2), which are common functional groups in organic chemistry.
Synthesis Analysis
The synthesis of similar compounds often involves the formation of the biphenyl core, followed by the addition of functional groups . For example, benzidine, a related biphenyl compound, is synthesized from nitrobenzene through a series of reduction and rearrangement reactions .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques. For instance, the structure of biphenyl is determined by its formula C12H10 and its IUPAC name 1,1’-biphenyl .Chemical Reactions Analysis
Biphenyl compounds can undergo a variety of chemical reactions. For instance, benzidine can react with ethyl cyanoacetate and malononitrile to form azo-hydrazo products .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various analytical techniques. For instance, the melting point of a compound can be determined through melting point analysis .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The crystal structure of benzamide derivatives has been extensively studied to understand their polymorphism and molecular interactions. For instance, the analysis of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide revealed two crystalline polymorphs, highlighting the role of hydrogen bonding in the formation of molecular belts and the packing of these belts in different forms. These findings have implications for the development of new materials and pharmaceuticals by manipulating molecular structures and interactions (Yasuoka, Kasai, & Kakudo, 1969).
Antioxidant Properties
Benzamide derivatives have shown promising antioxidant capabilities, which are crucial in combatting oxidative stress-related diseases. A study on amino-substituted benzamide derivatives demonstrated improved antioxidative properties compared to reference molecules, suggesting their potential as lead compounds in developing new antioxidant therapies (Perin et al., 2018).
Molecular Interactions and Biosensing Applications
Investigations into the molecular structure of benzamide compounds through X-ray diffraction and DFT calculations offer insights into how intermolecular interactions influence molecular geometry. Such studies lay the groundwork for designing more effective biosensors and pharmaceuticals (Karabulut et al., 2014). Additionally, the development of sensitive biosensors based on benzamide-modified electrodes for detecting biomolecules like glutathione highlights the applicability of these compounds in bioanalytical chemistry (Karimi-Maleh et al., 2014).
Antimicrobial and Antiviral Research
Benzamide derivatives have also been explored for their antimicrobial and antiviral activities. For example, certain N-phenylbenzamide derivatives were identified as effective inhibitors against Enterovirus 71, demonstrating low cytotoxicity and highlighting their potential as antiviral agents (Ji et al., 2013). Another study on thiazole ring-incorporating benzamides showed significant antibacterial and antifungal activities, further underscoring the therapeutic potential of benzamide compounds in treating infectious diseases (Desai et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-23(26,16-24-22(25)19-10-14-21(27-2)15-11-19)20-12-8-18(9-13-20)17-6-4-3-5-7-17/h3-15,26H,16H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWSZOCQOHJYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2'-cyano-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2826892.png)
![4-Chloro-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2826895.png)


![1,3,6,7-tetramethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826901.png)
![4-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2826904.png)


![N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B2826908.png)

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-acetic Acid](/img/structure/B2826910.png)
